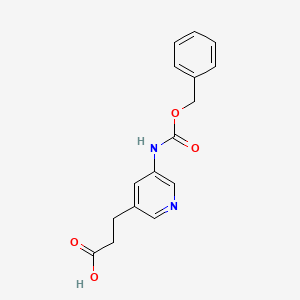

3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid

Descripción general

Descripción

3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid is a complex organic compound that features a pyridine ring substituted with a benzyloxycarbonylamino group and a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Introduction of the Benzyloxycarbonylamino Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base, such as triethylamine.

Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Key Structural Features

| Feature | Description |

|---|---|

| Pyridine Ring | Contributes to biological activity |

| Benzyloxy Group | Enhances lipophilicity and stability |

| Propanoic Acid Moiety | Facilitates interaction with biological targets |

Therapeutic Uses

3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid has been investigated for its potential as a therapeutic agent in various diseases. Notably, it has shown promise as an inhibitor of TRPC6 (transient receptor potential cation channel subfamily C member 6), which is implicated in several pathological conditions.

Case Study: TRPC6 Inhibition

A study detailed in patent AU2018355743B2 outlines the synthesis of this compound and its application as a TRPC6 inhibitor. The inhibition of TRPC6 is relevant in the context of cardiovascular diseases and kidney disorders, suggesting that this compound could be a candidate for further development in these areas .

Cancer Therapy

Another significant application of this compound lies in cancer therapy. Research indicates that derivatives similar to this compound can inhibit NAMPT (Nicotinamide adenine dinucleotide biosynthesis pathway), which is crucial for cancer cell survival.

Case Study: NAMPT Inhibition

The patent WO2012031196A1 describes compounds that inhibit NAMPT as potential therapies for cancer. The inhibition of this pathway leads to decreased energy production in cancer cells, ultimately resulting in reduced tumor growth .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may exert neuroprotective effects, making them candidates for treating neurodegenerative diseases. The modulation of pathways involved in neuronal survival could be an area for future exploration.

Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonylamino group may facilitate binding to active sites, while the pyridine ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(5-Aminopyridin-3-yl)propanoic acid: Lacks the benzyloxycarbonyl group, which may affect its binding affinity and specificity.

3-(5-(Methoxycarbonylamino)pyridin-3-yl)propanoic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, potentially altering its reactivity and solubility.

Uniqueness

3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid is unique due to the presence of the benzyloxycarbonyl group, which can enhance its stability and binding properties. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid, also known by its CAS number 2059939-55-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 316.31 g/mol. The compound features a benzyloxycarbonyl group attached to a pyridine ring, which is significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets including enzymes and receptors. The presence of the pyridine moiety suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

- N-Methyl-D-Aspartate Receptors (NMDARs) : Similar compounds have shown modulation of NMDARs, which are critical for synaptic plasticity and memory functions . This modulation could provide insights into cognitive enhancement or neuroprotection.

- Enzyme Inhibition : The benzyloxycarbonyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies have indicated that this compound may reduce inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Decreases inflammation markers | |

| Neuroprotective | Modulates NMDAR activity |

Case Studies

- Neuroprotection in Animal Models : A study investigated the effects of similar pyridine derivatives on neurodegeneration models. Results showed that these compounds could significantly improve cognitive function and reduce neuronal death .

- Metabolic Disorders : Another research focused on the metabolic impacts of benzyloxycarbonyl derivatives, revealing that they could enhance insulin sensitivity in diabetic models .

Propiedades

IUPAC Name |

3-[5-(phenylmethoxycarbonylamino)pyridin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c19-15(20)7-6-13-8-14(10-17-9-13)18-16(21)22-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMPMHRRFCMZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CN=CC(=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.